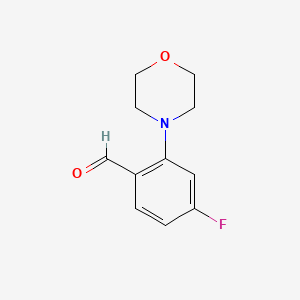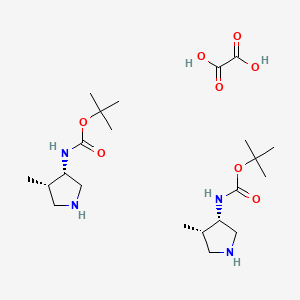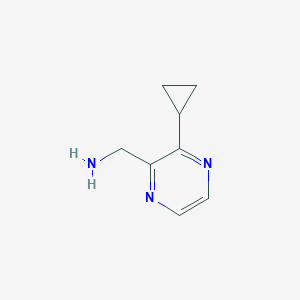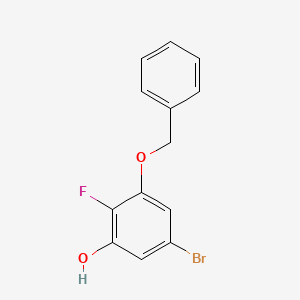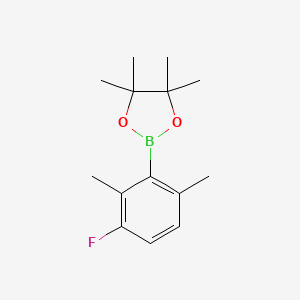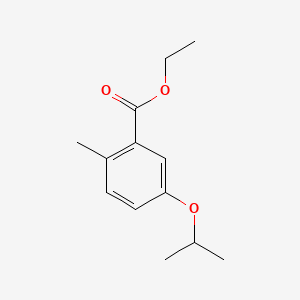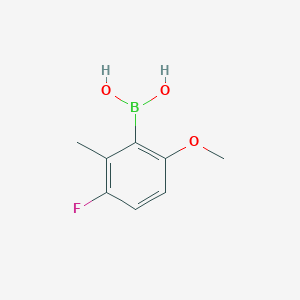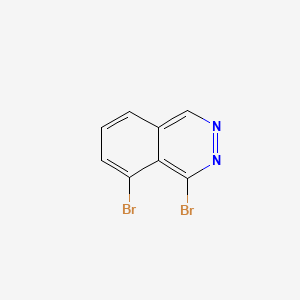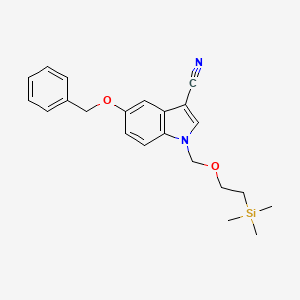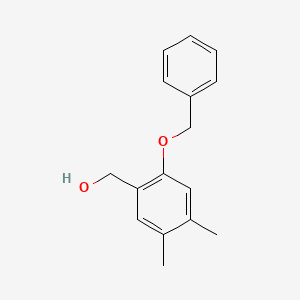
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol is an organic compound that features a benzyloxy group attached to a dimethyl-substituted phenyl ring, with a methanol group at the benzylic position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4,5-dimethylphenyl)methanol typically involves the protection of hydroxyl groups and subsequent substitution reactions. One common method includes the bromination of 4,5-dimethylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often involve the use of solvents like toluene and catalysts such as copper iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and benzyl protection processes, followed by purification techniques such as recrystallization to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzylic alcohol to hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products
The major products formed from these reactions include benzylic ketones, hydrocarbons, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-(Benzyloxy)-4,5-dimethylphenyl)methanol involves its interaction with various molecular targets. The benzylic alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The aromatic ring’s substituents can also affect the compound’s electronic properties, further modulating its behavior in chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the dimethyl substitution on the aromatic ring.
4,5-Dimethylphenol: Similar aromatic core but without the benzyloxy and methanol groups.
Benzyloxybenzene: Contains the benzyloxy group but lacks the dimethyl substitution and benzylic alcohol.
Uniqueness
(2-(Benzyloxy)-4,5-dimethylphenyl)methanol is unique due to the combination of its benzyloxy group, dimethyl-substituted aromatic ring, and benzylic alcohol.
Propiedades
Fórmula molecular |
C16H18O2 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
(4,5-dimethyl-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C16H18O2/c1-12-8-15(10-17)16(9-13(12)2)18-11-14-6-4-3-5-7-14/h3-9,17H,10-11H2,1-2H3 |
Clave InChI |
MLGBBXOWLLQJPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)OCC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


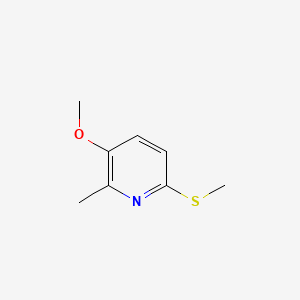
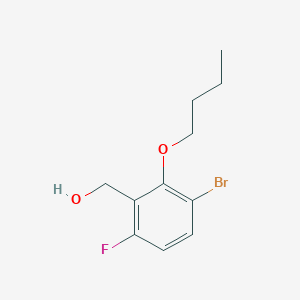
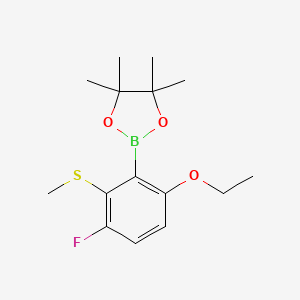
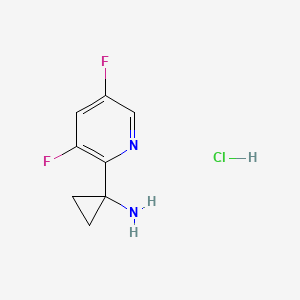
![4'-Chloro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024839.png)
